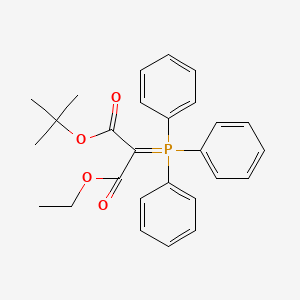
1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate is an organic compound with the molecular formula C27H29O4P. It is a derivative of malonic acid and features a triphenylphosphoranylidene group, which is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate typically involves the reaction of tert-butyl ethyl malonate with triphenylphosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted malonates.
Applications De Recherche Scientifique
1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate involves the interaction of the triphenylphosphoranylidene group with various molecular targets. This interaction can facilitate the formation of carbon-carbon bonds through nucleophilic addition reactions. The compound can also act as a ligand, coordinating with metal ions to form complexes that can catalyze various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl isopropyl 2-(triphenylphosphoranylidene)malonate
- Ethyl isopropyl 2-(triphenylphosphoranylidene)malonate
- Methyl tert-butyl 2-(triphenylphosphoranylidene)malonate
- Ethyl tert-butyl 2-(triphenylphosphoranylidene)malonate
Uniqueness
1-tert-Butyl 3-ethyl 2-(triphenylphosphoranylidene)malonate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C27H29O4P |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O-ethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate |
InChI |
InChI=1S/C27H29O4P/c1-5-30-25(28)24(26(29)31-27(2,3)4)32(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20H,5H2,1-4H3 |
Clé InChI |
VFEJTDRXOOCVIT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


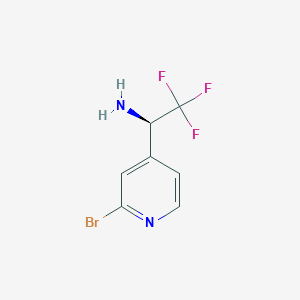
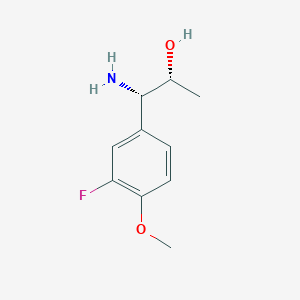
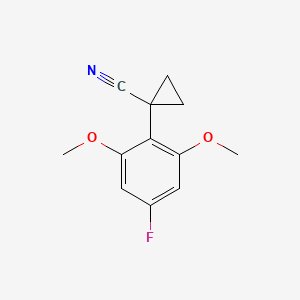
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)

![3-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235164.png)
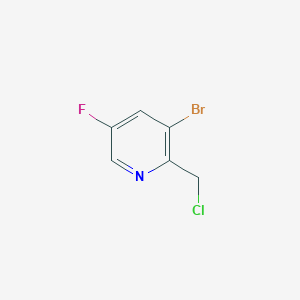
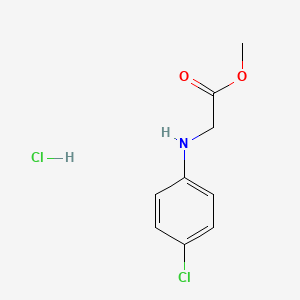
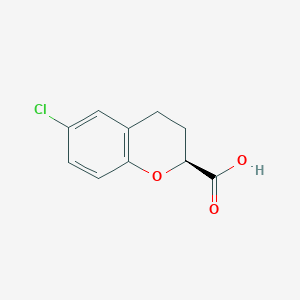


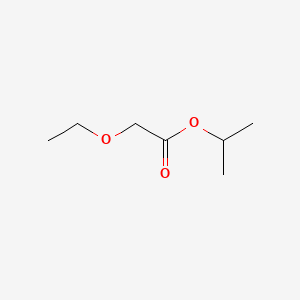
![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)
